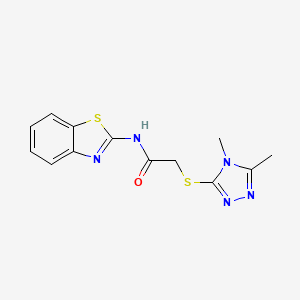![molecular formula C26H15Cl2NO5 B12198688 (3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(5H,6aH)-tetraone](/img/structure/B12198688.png)
(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(5H,6aH)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furo[3,4-c]pyrrole core fused with an indene moiety, and it is substituted with phenyl and dichlorophenyl groups. The stereochemistry of the compound is defined by its three chiral centers, making it a molecule of interest in stereoselective synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the substituents. The synthetic route may start with the preparation of the furo[3,4-c]pyrrole intermediate, followed by the construction of the indene ring system. Key steps often include cyclization reactions, selective functional group transformations, and stereoselective synthesis to ensure the correct configuration at the chiral centers.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of scalable reaction conditions, such as high-pressure reactors for cyclization steps and continuous flow systems for efficient synthesis. Purification methods, such as chromatography and crystallization, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like alkyl or halogen substituents.
Scientific Research Applications
(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone has several scientific research applications:
Chemistry: The compound is used as a model system for studying spirocyclic compounds and their reactivity.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex molecules.
Mechanism of Action
The mechanism of action of (3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different substituents.
Furo[3,4-c]pyrrole Derivatives: Compounds with variations in the furo[3,4-c]pyrrole moiety.
Indene Derivatives: Molecules featuring the indene ring system with different functional groups.
Uniqueness
The uniqueness of (3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone lies in its specific stereochemistry and the combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H15Cl2NO5 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H15Cl2NO5/c27-17-11-10-14(12-18(17)28)29-24(32)19-20(25(29)33)26(34-21(19)13-6-2-1-3-7-13)22(30)15-8-4-5-9-16(15)23(26)31/h1-12,19-21H |
InChI Key |
SJMOHJFCZHUNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]indoline](/img/structure/B12198605.png)

![9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12198614.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B12198626.png)
![5-chloro-4-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12198627.png)
![(3'E)-3'-[hydroxy(5-methylfuran-2-yl)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B12198639.png)
![N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide](/img/structure/B12198645.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12198652.png)

![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12198662.png)
![6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12198667.png)
![N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12198669.png)
![(2E)-3-(furan-2-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12198672.png)

